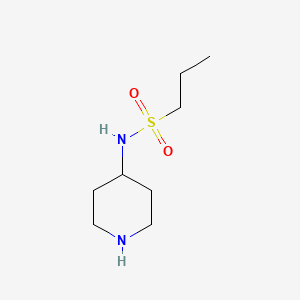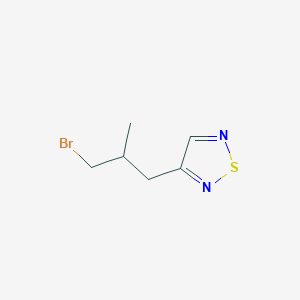![molecular formula C14H17N3O B13194525 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound with a molecular formula of C14H17N3O and a molecular weight of 243.30 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrido[2,3-d]pyridazinone core.
Preparation Methods
The synthesis of 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions can lead to the formation of pyrido[2,3-d]pyridazinone derivatives . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications .
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-cyclohexyl-8-methylpyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C14H17N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3 |
InChI Key |
JCVHFEYYVLCXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=C1N=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
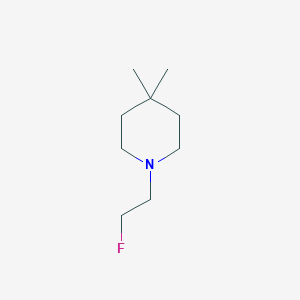

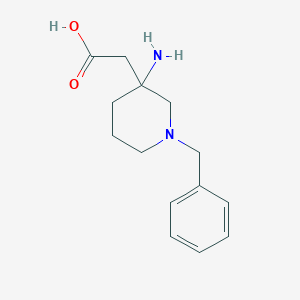
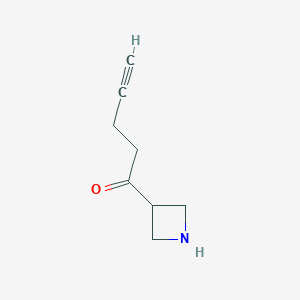


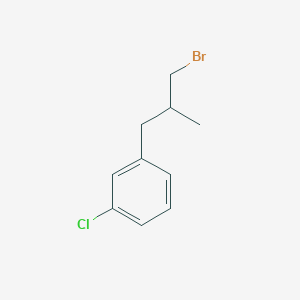
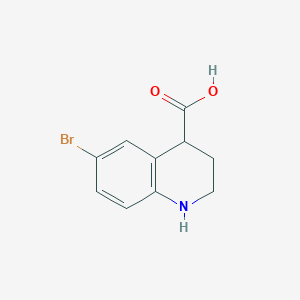
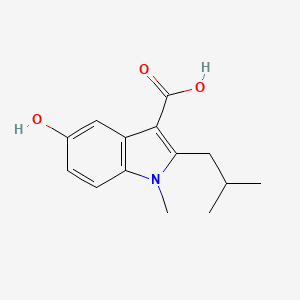
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
